2-Isopropoxy-4-methylpyridine-5-boronic acid

Description

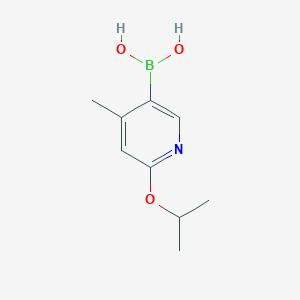

2-Isopropoxy-4-methylpyridine-5-boronic acid (CAS: 1451391-03-9) is a heterocyclic boronic acid derivative with the molecular formula C₉H₁₄BNO₃ and a molecular weight of 195.023 g/mol . Structurally, it features a pyridine ring substituted with an isopropoxy group at position 2, a methyl group at position 4, and a boronic acid moiety at position 5 (Figure 1). Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 351.8±52.0 °C, and a flash point of 166.5±30.7 °C .

This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical intermediates .

Properties

IUPAC Name |

(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKDFLHYLHDMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193592 | |

| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-03-9 | |

| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methylpyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 2-isopropoxy-4-methylpyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methylpyridine-5-boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using a proton source and a catalyst.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or other oxidation products.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Proton sources (e.g., water or acids) and catalysts (e.g., palladium or platinum) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Major Products Formed

Suzuki–Miyaura Coupling: The major products are biaryl or styrene derivatives.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Oxidation: The major products are alcohols or other oxidized derivatives.

Scientific Research Applications

2-Isopropoxy-4-methylpyridine-5-boronic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.

Material Science: It is employed in the synthesis of advanced materials, including conjugated polymers and organic electronic devices.

Agrochemicals: The compound is used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methylpyridine-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between 2-isopropoxy-4-methylpyridine-5-boronic acid and analogous pyridine- or phenyl-based boronic acids.

Table 1. Key Properties of this compound and Analogues

Alkoxy Substituent Effects

- Isopropoxy vs. However, the isopropoxy group may enhance stability against hydrolysis .

- Ethoxy Derivatives : (2-Ethoxypyridin-3-yl)boronic acid (similarity: 0.74) has intermediate steric effects, balancing reactivity and stability.

Halogen vs. Alkoxy Substituents

- Chloro vs. Isopropoxy : 2-Chloro-4-methylpyridine-5-boronic acid (CAS: 913836-08-5) replaces the isopropoxy group with chlorine, a stronger electron-withdrawing substituent. This increases electrophilicity at the boronic acid site but limits utility in reactions requiring alkoxy-directed regioselectivity.

Fluorinated Analogues

- 5-Fluoro Derivatives : (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS: 1264127-92-5, similarity: 0.95) incorporates fluorine at position 5, enhancing electron-withdrawing effects and improving metabolic stability in drug candidates .

Pyridine vs. Phenyl Rings

- Pyridine vs. Phenyl : Pyridine-based boronic acids (e.g., this compound) exhibit stronger electronic effects due to the ring’s nitrogen atom, facilitating coordination in metal-catalyzed reactions. In contrast, phenyl derivatives like 2-isopropoxy-5-methylphenylboronic acid lack this nitrogen, reducing polarity and reactivity .

Biological Activity

The molecular formula of 2-Isopropoxy-4-methylpyridine-5-boronic acid is , with a molecular weight of 263.14 g/mol. Its structure consists of a pyridine ring substituted with an isopropoxy group and a boron-containing moiety, which enhances its reactivity in synthetic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.14 g/mol |

| Functional Groups | Pyridine, Boronic Acid, Isopropoxy |

Biological Activity Overview

While specific biological activity data for this compound is sparse, boronic acids are known to exhibit various pharmacological properties. Research indicates that boron-containing compounds can have significant biological activities, including:

- Anticancer Properties : Some boronic acids have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes, which may have implications in disease treatment.

The primary function of this compound in synthetic chemistry is as a reactant in Suzuki-Miyaura coupling reactions. The mechanism involves:

- Oxidative Addition : The boron atom forms a bond with the palladium catalyst.

- Transmetalation : The organic group is transferred from the organoboron compound to the palladium complex.

- Reductive Elimination : The final product is formed while regenerating the palladium catalyst.

This mechanism underscores the utility of boronic acids in forming complex organic molecules, which may possess diverse biological activities.

Case Studies and Research Findings

A limited number of studies have explored the biological implications of pyridine derivatives and boronic acids. For instance:

- Antitumor Activity : A study highlighted that certain pyridine derivatives demonstrated significant inhibitory effects on cancer cell lines, suggesting that modifications to the pyridine structure could enhance antitumor activity .

- Enzyme Inhibition Studies : Research has shown that some boronic acids can effectively inhibit enzymes involved in metabolic pathways, leading to potential therapeutic applications .

- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the pyridine ring can dramatically affect biological activity, indicating that further exploration of this compound could yield valuable insights .

Q & A

Q. Methodological Answer

- Step 1: Prepare 5-bromo-2-isopropoxy-4-methylpyridine via bromination of 2-isopropoxy-4-methylpyridine using NBS (N-bromosuccinimide) under UV light.

- Step 2: Perform Miyaura borylation using Pd(dppf)Cl₂ catalyst, KOAc base, and bis(pinacolato)diboron in THF at 80°C for 12 hours.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97% by area) .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Accurate characterization is critical for reproducibility in cross-coupling reactions.

Q. Methodological Answer

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for signals at δ 1.35 ppm (isopropoxy CH₃), δ 2.45 ppm (pyridine CH₃), and δ 8.10 ppm (pyridine H-6).

- ¹¹B NMR: A peak near δ 30 ppm confirms boronic acid presence.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>97% by area) .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 210.1 .

What are the stability considerations for this compound under varying storage conditions?

Advanced Research Question

Boronic acids are prone to hydrolysis and oxidation, necessitating careful storage.

Q. Methodological Answer

- Short-Term Storage: Store at 0–6°C under argon in amber vials to minimize light and moisture exposure. Use within 1 month .

- Long-Term Stability: Lyophilize and store at -20°C with desiccant (e.g., molecular sieves). Confirm stability via periodic ¹H NMR to detect hydrolysis (disappearance of boronic acid peak at δ 8.10 ppm) .

How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic acid, particularly when facing low yields?

Advanced Research Question

Low yields may arise from steric hindrance (isopropoxy group) or competing protodeboronation.

Q. Methodological Answer

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent System: Employ toluene/water (3:1) with Na₂CO₃ as base to enhance solubility.

- Additives: Include 1 eq. of LiCl to suppress protodeboronation.

- Temperature: Optimize at 90°C for 24 hours. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

How should contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved for this compound?

Advanced Research Question

Anomalies may arise from residual solvents, hydrolysis byproducts, or regioisomeric impurities.

Q. Methodological Answer

- Step 1: Re-purify via preparative HPLC (gradient: 10% → 90% acetonitrile in water).

- Step 2: Re-analyze NMR in deuterated DMSO to detect residual D₂O (δ 3.33 ppm) or hydrolysis products (e.g., boroxines).

- Step 3: Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers. For example, H-6 coupling to H-4 in NOESY confirms correct substitution pattern .

What are the applications of this compound in developing pharmaceuticals or functional materials?

Advanced Research Question

The isopropoxy and methyl groups enhance lipophilicity, making it useful in CNS-targeting drugs or metal-organic frameworks (MOFs).

Q. Methodological Answer

- Pharmaceuticals: Incorporate into kinase inhibitors via Suzuki coupling with heteroaryl halides. Test bioavailability using Caco-2 cell permeability assays .

- Materials Science: Coordinate to transition metals (e.g., Cu²⁺) to design luminescent MOFs. Characterize via X-ray crystallography and UV-Vis spectroscopy .

How does the steric bulk of the isopropoxy group influence reactivity in cross-coupling reactions?

Advanced Research Question

Steric effects can slow transmetalation steps or promote side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.